molecular formula C24H31N3O5S B3000346 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922003-57-4

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No. B3000346
CAS RN: 922003-57-4
M. Wt: 473.59
InChI Key: VVYQJJCPSMJYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzo[b][1,4]oxazepin ring, for example, would likely adopt a puckered conformation to minimize ring strain .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, which could be structurally related to the query compound, has been synthesized and characterized. These compounds exhibit potential nonlinear optical (NLO) properties, making them candidates for applications in material sciences, especially in NLO devices. The study demonstrates the utility of these compounds in exploring new materials with desirable electronic and optical characteristics (Almansour et al., 2016).

Antibacterial and Anti-inflammatory Agents

Derivatives of benzoxazepine, along with other heterocyclic frameworks such as pyrazole, isoxazole, and benzodiazepine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies underscore the potential of such compounds in the development of new therapeutic agents targeting bacterial infections and inflammatory conditions. The structural features of these compounds, including the oxazepine ring, are crucial for their biological activities, highlighting the importance of chemical diversity in drug discovery (Kendre et al., 2015).

Carbonic Anhydrase Inhibitors

Another application involves the use of primary sulfonamide functionality, present in compounds structurally related to the query molecule, to facilitate the construction of the [1,4]oxazepine ring. These sulfonamide-containing [1,4]oxazepine derivatives exhibit strong inhibition of human carbonic anhydrases, highlighting their potential as therapeutically relevant inhibitors. The synthesis approach and biological evaluation of these compounds contribute to the medicinal chemistry field by offering new avenues for the design of enzyme inhibitors (Sapegin et al., 2018).

Synthesis of Novel Heterocyclic Systems

The compound's structural complexity and the presence of heterocyclic systems like oxazepine offer insights into synthetic strategies that lead to novel heterocyclic systems. These strategies involve tandem aromatic nucleophilic substitution reactions, showcasing the compound's role in advancing synthetic organic chemistry. Through these methodologies, researchers can construct rare heterocyclic systems with potential applications in drug development and materials science (Sapegin et al., 2012).

properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h8-13,15,26H,5-7,14,16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQJJCPSMJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.